cis-Hexahydro-2H-furo[3,2-B]pyrrole hcl
Description
Significance of Bridged and Fused Heterocyclic Systems in Chemical Research
Bridged and fused heterocyclic systems are of high importance in medicinal chemistry and drug discovery due to the distinct three-dimensional configurations that create considerable scaffold complexity. nih.govcolab.ws The inclusion of such systems into a chemical structure can positively affect the pharmacokinetic profile of lead compounds by enhancing metabolic stability and reducing lipophilicity. nih.govcolab.ws Statistically, over 85% of all biologically active chemical entities contain a heterocycle. nih.gov Nitrogen-containing heterocycles are particularly prominent, comprising approximately 60% of small-molecule drugs approved by the FDA, a fact attributed to their stability and ability to form hydrogen bonds with biological targets like DNA. rsc.org
Historical Perspective on the Synthesis and Characterization of Hexahydrofuro[3,2-b]pyrrole Derivatives
The synthesis of furo[3,2-b]pyrrole and its derivatives has been a subject of ongoing research, with various methods developed to construct this fused bicyclic core. Early synthetic approaches often followed protocols like the Hemetsberger–Knittel synthesis, which involves multiple steps including nucleophilic substitution, Knoevenagel condensation, and a final thermolysis to achieve intramolecular cyclocondensation. researchgate.net
Research has expanded to include multicomponent reactions, which allow for the creation of complex structures like 1,2,4,5-tetrarylpyrrolo[3,2-b]pyrroles from simple starting materials in a single pot, often catalyzed by metal salts such as iron(III) perchlorate (B79767). researchgate.net More recent developments have focused on creating highly functionalized and substituted furo[3,2-b]pyrrole systems. For instance, novel tetra-substituted furan[3,2-b]pyrroles have been synthesized from simple furaldehydes, demonstrating a divergent synthesis pathway that allows for substitution at multiple positions on the scaffold. researchgate.net
The synthesis of the saturated hexahydropyrrolo[3,2-b]pyrrole core, particularly with controlled stereochemistry, has been crucial for its application in creating peptidomimetics. Stereoselective syntheses have been developed, for example, to produce functionalized cis-hexahydropyrrolo[3,2-b]pyrrol-3-ones. nih.gov These methods often involve intramolecular cyclization of carefully designed precursors, such as epoxides, to ensure the desired cis-fused ring geometry. nih.gov Such synthetic strategies are vital for producing specific stereoisomers required for biological activity.
Unique Structural and Stereochemical Features of cis-Hexahydro-2H-furo[3,2-B]pyrrole Scaffolds
The defining characteristic of the cis-Hexahydro-2H-furo[3,2-b]pyrrole scaffold is the stereochemical arrangement at the ring junction. The "cis" configuration means that the hydrogen atoms at the bridgehead carbons are on the same side of the molecule, resulting in a bent or V-shaped structure. This contrasts with the more linear and rigid "trans" fusion.
This cis-fused geometry is often both thermodynamically and kinetically stable. nih.gov This inherent stability is a key design element, particularly when the scaffold is used as a template in medicinal chemistry. For example, in the design of enzyme inhibitors, the rigid cis-conformation provides chiral stability to adjacent stereocenters, preventing epimerization and ensuring a precise three-dimensional orientation of functional groups intended to interact with a biological target. nih.gov The 5,5-bicyclic system of cis-fused rings acts as a rotationally restricted template, which is a valuable strategy in designing potent and selective inhibitors. nih.gov
Table 1: Chemical Properties of a Related Hexahydro-2H-furo[2,3-c]pyrrole Compound (Data for the specific [3,2-b] HCl salt is not readily available in public databases; this table shows properties for a closely related isomer to provide context.)
| Property | Value | Source |
| Molecular Formula | C6H11NO | nih.gov |
| Molecular Weight | 113.16 g/mol | nih.gov |
| IUPAC Name | 3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole | nih.gov |
| SMILES | C1COC2C1CNC2 | nih.gov |
| InChIKey | KUQSQOIIMSDGFF-UHFFFAOYSA-N | nih.gov |
This interactive table provides computed data for a structural isomer. Users can sort and filter the information.
Overview of Current Research Trajectories and Potential Academic Impact of cis-Hexahydro-2H-furo[3,2-B]pyrrole
Current research involving the cis-hexahydrofuro[3,2-b]pyrrole scaffold and its close analogues, like hexahydropyrrolo[3,2-b]pyrroles, is heavily focused on medicinal chemistry and drug discovery. The rigid, conformationally constrained nature of this bicyclic system makes it an excellent building block for peptidomimetics—molecules that mimic the structure and function of peptides. nih.gov
A significant area of investigation is its use in the development of enzyme inhibitors. For example, cis-hexahydropyrrolo[3,2-b]pyrrol-3-one derivatives have been synthesized and evaluated as potent inhibitors of CAC1 cysteinyl proteinases, such as human cathepsin K. nih.gov Cathepsin K is a key enzyme involved in bone resorption, making its inhibitors potential therapeutic agents for osteoporosis. nih.gov The design strategy for these inhibitors leverages the cis-fused scaffold as a template to orient functional groups in a way that maximizes binding to the enzyme's active site. nih.gov
The academic impact of this scaffold lies in its utility as a tool for structure-activity relationship (SAR) studies. By using the rigid core and systematically modifying peripheral substituents, chemists can probe the specific interactions between a molecule and its biological target. This contributes to a deeper understanding of molecular recognition and provides a rational basis for the design of more potent and selective therapeutic agents. nih.govcolab.ws The continued exploration of synthetic routes to create diverse libraries of these compounds will likely lead to the discovery of new biologically active molecules. researchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-3-7-5-2-4-8-6(1)5;/h5-7H,1-4H2;1H/t5-,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSKGKUDAWRIJJ-KGZKBUQUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1OCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]2[C@@H]1OCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Cis Hexahydro 2h Furo 3,2 B Pyrrole Hydrochloride
Retrosynthetic Strategies Applied to the cis-Hexahydro-2H-furo[3,2-b]pyrrole Skeleton
Retrosynthetic analysis of the cis-hexahydro-2H-furo[3,2-b]pyrrole skeleton reveals several logical disconnection points that give rise to strategic acyclic or monocyclic precursors. The most common strategies hinge on disconnecting one of the two rings, typically involving the cleavage of a C-N or a C-O bond formed during the final cyclization step.
One prevalent strategy involves a disconnection across the C-O bond of the furan (B31954) ring and the C-N bond of the pyrrolidine (B122466) ring, leading back to a functionalized pyrrolidine precursor. This approach views the furan ring as being formed onto a pre-existing chiral pyrrolidine scaffold. A key intramolecular cyclization, often an O-alkylation, is the forward-thinking synthetic step.
Alternatively, a disconnection of the pyrrolidine ring (C-N bond) suggests an acyclic amino alcohol or amino epoxide precursor. In this approach, the crucial ring-closing step is an intramolecular N-alkylation or aminolysis of an epoxide. This strategy is particularly powerful for establishing the cis-stereochemistry, as the stereochemistry of the acyclic precursor can be precisely controlled and translated into the final bicyclic product. For instance, the synthesis of functionalized cis-hexahydropyrrolo[3,2-b]pyrrol-3-ones has been achieved via the intramolecular cyclization of an anti-epoxide, where the stereochemistry of the epoxide directly dictates the formation of the cis-fused system. nih.gov
Total Synthesis Approaches Utilizing Ring-Forming Reactions
The construction of the furo[3,2-b]pyrrole skeleton is often achieved through powerful ring-forming reactions that can be broadly categorized into cascade sequences, intramolecular cyclizations, and multicomponent reactions.
Cascade Cyclization and Tandem Reaction Sequences
Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer an elegant and efficient pathway to complex heterocyclic systems. For the synthesis of furo-pyrrole motifs, these sequences often involve an initial intermolecular reaction followed by one or more intramolecular cyclizations.
A notable example is the Pd(II)-catalyzed dual annulative cyclization, which can construct three heterocycles, including furan and pyrrole (B145914) rings, in one pot from simple starting materials. researchgate.net Another relevant strategy involves an acid-promoted cascade reaction for the synthesis of fused benzofuro[2,3-b]pyrroles. rsc.org This process begins with a Knoevenagel condensation, followed by a nucleophilic addition and subsequent cyclization, demonstrating how a sequence of classical reactions can be combined into a powerful cascade. rsc.org Similarly, base-catalyzed cascade reactions of N-propargylic β-enaminones have been developed to prepare related dihydropyrrolopyridine derivatives, showcasing the versatility of cascade strategies in building fused nitrogen heterocycles. rsc.orgresearchgate.net While not all examples lead directly to the target hexahydro skeleton, they establish the principle of using cascade reactions to efficiently assemble the core furo-pyrrole structure.
Intramolecular Cyclizations and Annulation Processes
Intramolecular cyclization is a cornerstone of fused-ring synthesis, providing excellent control over regiochemistry and stereochemistry. A highly effective method for stereoselectively forming the cis-hexahydro-2H-furo[3,2-b]pyrrole core involves the intramolecular cyclization of a strategically designed epoxide. Specifically, the reaction of an anti-epoxide precursor has been shown to proceed exclusively to the 5,5-cis-fused bicycle. nih.gov In contrast, the corresponding syn-epoxide, which would theoretically yield the trans-fused product, remains unreactive under the same conditions, highlighting the precise stereochemical control of this pathway. nih.gov This approach underscores a key design principle where the geometry of the acyclic precursor directly translates to the desired stereochemistry of the fused product.
Annulation reactions, which involve the formation of a new ring onto an existing one, are also pivotal. [3+2] annulation reactions are widely used for constructing five-membered nitrogen heterocycles. rsc.org Advanced strategies, such as twofold alkyne annulation, have been employed to create complex, π-extended pyrrolo[3,2-b]pyrroles, demonstrating the power of modern annulation techniques in building the core skeleton. nih.gov
Multicomponent Reaction Methodologies in Furo[3,2-b]pyrrole Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. orientjchem.org Several MCRs have been developed for the synthesis of the pyrrolo[3,2-b]pyrrole (B15495793) and related furo-pyrrole skeletons.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Skeleton | Reference |
|---|---|---|---|---|---|
| Aromatic Amine | Aromatic Aldehyde | Biacetyl | Iron(III) Perchlorate (B79767) | 1,2,4,5-Tetrarylpyrrolo[3,2-b]pyrrole | researchgate.net |
| 3-Butynamine | Glyoxylic Acid | Aniline | Au Complex / Chiral Phosphoric Acid | Furo[2,3-b]pyrrole | nih.govrsc.org |
Stereoselective and Asymmetric Synthesis of cis-Configured Fused Systems
Achieving the desired cis-configuration at the ring junction is a critical challenge in the synthesis of hexahydro-2H-furo[3,2-b]pyrrole. The inherent stability of the cis-fused 5,5-bicyclic system often aids in its formation. Research has shown that the cis-fused geometry can be both thermodynamically and kinetically stable, which provides a driving force in many cyclization reactions. nih.gov
Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. This is often accomplished using chiral catalysts or chiral auxiliaries. Gold-catalyzed asymmetric cycloadditions have proven effective for creating furan-fused bicyclic systems with excellent diastereo- and enantioselectivity. researchgate.netrsc.org In the context of related pyrrole systems, chiral phosphoric acids have been used as catalysts in Paal-Knorr reactions to achieve highly efficient atroposelective synthesis of axially chiral frameworks. rsc.org
A key strategy for ensuring cis-stereochemistry is substrate control, where the stereocenters in the starting material dictate the outcome of the ring-forming reaction. As mentioned previously, the intramolecular cyclization of an anti-epoxide precursor is a powerful method that yields the cis-fused product exclusively. nih.gov This highlights a robust design element where the stereochemical information embedded in an acyclic precursor is faithfully transferred to the final bicyclic product.
| Methodology | Key Precursor/Reagent | Stereochemical Control | Outcome | Reference |
|---|---|---|---|---|
| Intramolecular Cyclization | Acyclic anti-epoxide | Substrate Control | Exclusive formation of cis-fused bicycle | nih.gov |
| Asymmetric [8+4] Cycloaddition | 1-(1-Alkynyl)cyclopropyl ketones | Gold / Chiral Ligand | Excellent dr and ee for furan-fused systems | rsc.org |
| Asymmetric Paal-Knorr Reaction | 1,4-Diketones | Chiral Phosphoric Acid | Excellent enantioselectivity for axially chiral pyrroles | rsc.org |
Chiral Auxiliary-Mediated Stereocontrol in Ring Closure
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. numberanalytics.com Once it has served its purpose, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is a classic and reliable method for asymmetric synthesis.
The principle involves attaching the chiral auxiliary to an achiral substrate, which then directs the stereoselective formation of new stereocenters by creating a diastereomeric transition state. numberanalytics.com The steric and electronic properties of the auxiliary block one face of the molecule, forcing the incoming reagent to attack from the opposite, less hindered face.
In the context of forming fused heterocyclic systems, chiral auxiliaries can be employed to control the stereochemistry of intramolecular reactions. For example, the influence of chiral auxiliaries on the selectivity of intramolecular conjugate additions of pyrrole to N-tethered Michael acceptors has been studied to form related tetrahydroindolizidine systems in a diastereoselective fashion. capes.gov.br While a specific application of a chiral auxiliary for the ring closure to form cis-hexahydro-2H-furo[3,2-b]pyrrole is not detailed in the provided sources, the principle is widely applicable. For instance, well-established auxiliaries like Evans oxazolidinones or Oppolzer's camphor (B46023) sultams could be appended to an acyclic precursor to direct a diastereoselective cyclization, after which the auxiliary would be cleaved to reveal the enantiomerically pure bicyclic core.
Asymmetric Organocatalysis and Metal-Catalyzed Enantioselective Transformations
The development of enantiomerically pure pharmaceuticals is a cornerstone of modern drug discovery, making asymmetric synthesis a critical field of research. Asymmetric organocatalysis and metal-catalyzed transformations are two powerful pillars in the synthesis of chiral molecules, including complex heterocyclic frameworks like furo[3,2-b]pyrroles.
Asymmetric Organocatalysis utilizes small, chiral organic molecules to catalyze stereoselective reactions. nih.gov These catalysts operate through various activation modes, such as iminium ion or enamine formation, and are often lauded for their stability, low toxicity, and ready availability compared to many metal-based catalysts. mdpi.com For the synthesis of fused heterocyclic systems, organocatalysts can facilitate cascade reactions, where multiple bonds and stereocenters are formed in a single, highly efficient step. researchgate.net For instance, a highly enantioselective organocatalytic Michael addition-acetalation/oxa-Michael reaction has been developed to produce optically active tricyclic pyrano-pyrrolidine derivatives, showcasing the power of this approach to rapidly build complex molecular architectures. researchgate.net
Metal-Catalyzed Enantioselective Transformations employ chiral ligands coordinated to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. Transition metals like palladium, rhodium, gold, and copper are frequently used. nih.govmdpi.com These methods are particularly effective for reactions such as asymmetric hydrogenation, cyclization, and cross-coupling. In the context of fused pyrrole synthesis, a dual catalytic system comprising a gold complex and a chiral phosphoric acid has been successfully used for the diastereoselective and enantioselective synthesis of furo[2,3-b]pyrrole derivatives through a multicomponent process. nih.govrsc.org This approach, which combines the unique reactivity of a transition metal with the stereodirecting ability of an organocatalyst, highlights a powerful strategy for constructing complex chiral heterocycles with high levels of control. nih.gov While this example pertains to a constitutional isomer, the underlying principles are directly applicable to the stereocontrolled synthesis of the furo[3,2-b]pyrrole scaffold.
Table 1: Comparison of Asymmetric Catalysis Strategies for Heterocycle Synthesis
| Catalysis Type | Catalyst Example | Key Advantages | Applicable Reactions |
|---|---|---|---|
| Asymmetric Organocatalysis | Cinchona Alkaloid Derivatives, Proline, Chiral Phosphoric Acids | Metal-free, low toxicity, stable to air and moisture, readily available. | Michael additions, Aldol reactions, Mannich reactions, Cascade reactions. researchgate.net |
| Metal-Catalyzed Asymmetric Synthesis | Gold/Chiral Phosphoric Acid, Chiral Diphosphine Ligands with Pd/Rh | High turnover numbers, broad substrate scope, unique reactivity modes. | Asymmetric cyclizations, Hydrogenations, Cross-coupling, Multicomponent reactions. nih.govnih.gov |
Enzymatic Resolution and Biocatalytic Approaches to Chiral Furo[3,2-b]pyrroles
Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods for producing enantiomerically pure compounds. nih.gov Enzymes operate under mild conditions (pH, temperature, and pressure), are highly selective (chemo-, regio-, and stereo-selective), and are environmentally benign. nih.gov
Enzymatic Kinetic Resolution (EKR) is a widely used technique to separate a racemic mixture into its constituent enantiomers. This method exploits the ability of an enzyme, typically a lipase (B570770) or protease, to selectively catalyze the transformation of one enantiomer at a much higher rate than the other. For the synthesis of chiral furo[3,2-b]pyrroles, EKR could be applied to a racemic intermediate, such as an alcohol or ester precursor. The enzyme would selectively acylate or hydrolyze one enantiomer, allowing for the easy separation of the unreacted, enantiopure starting material from the transformed product. While specific examples for the target molecule are not prevalent, the kinetic resolution of primary and secondary alcohols using hydrolytic enzymes is a well-established and robust method for producing a wide range of chiral building blocks. nih.gov
Asymmetric Biocatalysis involves using enzymes to create a chiral center from a prochiral substrate. This approach is highly atom-economical and can directly generate the desired enantiomer with high purity. Enzymes such as oxidoreductases (e.g., ketoreductases) can reduce a ketone precursor to a chiral alcohol, while halohydrin dehalogenases (HHDH) can open an epoxide ring with a nucleophile to generate chiral products. rsc.org For instance, HHDHs have been used to synthesize enantioenriched azido (B1232118) alcohols from fluorinated aromatic epoxides, demonstrating their utility in creating complex chiral scaffolds. rsc.org Such enzymatic strategies could be envisioned for precursors to the furo[3,2-b]pyrrole ring system, providing a direct and efficient route to the desired chiral cis-isomer.
Sustainable and Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally sustainable. nih.gov The application of these principles is crucial in modern pharmaceutical synthesis to minimize waste, reduce energy consumption, and avoid hazardous materials.
Atom Economy and Step Efficiency Analysis
Atom Economy , a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com Reactions with high atom economy, such as additions and rearrangements, are preferable to those that generate stoichiometric byproducts, like substitutions and eliminations. primescholars.comnih.gov A synthetic route for cis-Hexahydro-2H-furo[3,2-b]pyrrole that utilizes intramolecular cycloadditions or tandem reactions would inherently have a higher atom economy and generate less waste compared to a multi-step linear synthesis involving protecting groups and wasteful reagents. mdpi.commdpi.com
Table 2: Atom Economy of Different Reaction Types
| Reaction Type | General Transformation | Theoretical Atom Economy | Green Chemistry Implication |
|---|---|---|---|
| Rearrangement | A → B | 100% | Ideal, no byproducts. |
| Addition | A + B → C | 100% | Ideal, all reactant atoms are in the product. |
| Substitution | A-B + C → A-C + B | <100% | Generates at least one byproduct (B). |
| Elimination | A-B → A + B | <100% | Generates at least one byproduct (B). |
Catalyst Efficiency and Recyclability in Fused Heterocycle Formation
Catalysts are a cornerstone of green chemistry because they allow reactions to proceed with higher efficiency and lower energy input. In the synthesis of fused heterocycles, the choice of catalyst is critical. While homogeneous catalysts can be highly active and selective, their separation from the product mixture is often difficult, leading to product contamination and loss of the expensive catalyst.
Heterogeneous catalysts , which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer a significant advantage. mdpi.com They can be easily removed by simple filtration and can often be recycled and reused multiple times, reducing waste and cost. researchgate.net The development of metal catalysts supported on inorganic matrices (like silica (B1680970) or carbon) or organic polymers is an active area of research for the synthesis of N-heterocycles. mdpi.com For example, nanomagnetic catalysts can be easily recovered from the reaction mixture using an external magnet, demonstrating remarkable reusability over several cycles without a significant drop in catalytic efficiency. acs.org Such recyclable catalytic systems are highly desirable for the industrial-scale synthesis of compounds like cis-Hexahydro-2H-furo[3,2-b]pyrrole hydrochloride. researchgate.net
Solvent Selection and Waste Minimization Strategies
Solvents account for a large portion of the mass and energy consumption in a typical chemical process and are a major source of waste. researchgate.net Green chemistry emphasizes replacing hazardous and volatile organic compounds (VOCs) with safer, more environmentally benign alternatives.
Green Solvents include water, supercritical fluids (like CO₂), and ionic liquids. Water is an ideal solvent from an environmental perspective, and performing reactions like the Paal-Knorr pyrrole synthesis in water can be highly effective. organic-chemistry.org
Solvent-free synthesis represents an even greener approach. Techniques like mechanochemistry, where reactions are induced by mechanical force (grinding or milling), can often be performed without any solvent, leading to reduced waste, shorter reaction times, and sometimes different reactivity compared to solution-phase chemistry. researchgate.netresearchgate.net
Beyond solvent choice, waste minimization involves a holistic approach to the entire synthetic route. This includes minimizing the use of temporary protecting groups or other derivatization steps, which add steps and generate waste. nih.gov Choosing reagents that are renewable and designing processes with robust in-process controls to maximize yield and minimize byproduct formation are also key strategies for a truly sustainable synthesis.
Mechanistic and Kinetic Investigations of Furo 3,2 B Pyrrole Ring Formation
Elucidation of Reaction Mechanisms for Key Bond-Forming Steps
The construction of the bicyclic furo[3,2-b]pyrrole core involves the sequential or concerted formation of key carbon-carbon and carbon-heteroatom bonds. While various synthetic strategies exist for the aromatic counterparts, the stereoselective synthesis of the saturated cis-hexahydro derivative often relies on intramolecular cyclization reactions. nih.gov
One of the most effective and well-elucidated mechanisms for establishing the cis-ring fusion is through the intramolecular cyclization of an epoxide precursor. nih.gov In a closely related synthesis of functionalized cis-hexahydropyrrolo[3,2-b]pyrrol-3-ones, the key bond-forming step involves the nucleophilic attack of a nitrogen atom on an epoxide. nih.gov The stereochemistry of the epoxide precursor is crucial in determining the final stereochemical outcome. Specifically, the intramolecular cyclization of an anti-epoxide exclusively yields the 5,5-cis-fused bicycle. nih.gov Conversely, the corresponding syn-epoxide does not undergo cyclization to form the trans-fused system under similar conditions, highlighting the kinetic and thermodynamic preference for the cis-geometry. nih.gov
This stereospecificity can be rationalized by considering the transition state of the cyclization. For the anti-epoxide, the nitrogen nucleophile attacks the epoxide carbon from the backside (an S(_N)2-type reaction), leading to an inversion of configuration at that center and the formation of the thermodynamically more stable cis-fused ring system. nih.gov This process is an example of a 5-exo-tet cyclization, which is generally favored according to Baldwin's rules.
For the aromatic furo[3,2-b]pyrrole systems, multicomponent reactions catalyzed by Lewis acids such as iron(III) perchlorate (B79767) have been employed. nih.gov These reactions proceed through a cascade of imine formation, condensation, and cyclization-aromatization steps to build the fused heterocyclic core. nih.gov
Transition State Analysis in Stereodetermining Reactions
The stereochemical outcome of the furo[3,2-b]pyrrole ring formation is determined in the transition state of the key bond-forming cyclization step. As established in the synthesis of analogous cis-fused pyrrolo[3,2-b]pyrrolones, the geometry of the transition state during the intramolecular epoxide ring-opening is the stereodetermining factor. nih.gov
The preference for the cis-fused product from an anti-epoxide precursor suggests a highly ordered, chair-like transition state. In this arrangement, the attacking nucleophilic nitrogen and the leaving oxygen of the epoxide are positioned in a way that minimizes steric interactions and allows for optimal orbital overlap, leading to the formation of the thermodynamically and kinetically favored cis-fused product. nih.gov The rigidity of the bicyclic system being formed also plays a significant role in dictating the stereochemical pathway. The inherent strain in a trans-fused 5,5-membered ring system makes the corresponding transition state energetically unfavorable. nih.gov
This principle of thermodynamic and kinetic stability of the cis-fused geometry provides a robust strategy for the design of stereoselective syntheses of not only hexahydropyrrolo[3,2-b]pyrrolones but also, by extension, the analogous cis-hexahydro-2H-furo[3,2-b]pyrrole systems. nih.gov
Kinetic Studies and Reaction Rate Determination for Cyclization Processes
Detailed kinetic studies and reaction rate determinations for the cyclization processes leading specifically to cis-hexahydro-2H-furo[3,2-b]pyrrole are not extensively documented in the available literature. However, insights can be drawn from related intramolecular cyclization reactions.
The observation that the intramolecular cyclization of the anti-epoxide proceeds to completion to form the cis-fused product, while the syn-epoxide remains unreacted under the same conditions, provides qualitative kinetic information. nih.gov This indicates a significant difference in the activation energies for the formation of the cis- and trans-fused systems, with the transition state leading to the cis-isomer being much lower in energy. nih.gov
For radical cyclizations, such as the 5-exo-trig cyclization which can be employed to form five-membered rings, reaction rates are known to be influenced by stereoelectronic effects and the stability of the resulting radical. The formation of the five-membered ring in a 5-exo-trig cyclization is kinetically favored over a 6-endo-trig cyclization due to better orbital overlap in the transition state.
Quantitative kinetic data would require dedicated experiments monitoring the reaction progress over time under various conditions (e.g., temperature, concentration, catalyst loading). Such studies would be invaluable for optimizing reaction conditions and for a deeper understanding of the reaction mechanism.
Influence of Catalyst Structure and Reaction Conditions on Stereochemical Outcome
In the context of the stereoselective synthesis of cis-fused hexahydropyrrolo[3,2-b]pyrrolones via epoxide cyclization, the stereochemical outcome is primarily substrate-controlled. nih.gov The inherent stereochemistry of the anti-epoxide precursor dictates the formation of the cis-fused product. nih.gov In such cases, the role of a catalyst, if any, would be to accelerate the rate of the favored cyclization pathway without compromising the stereoselectivity.
For the synthesis of aromatic pyrrolo[3,2-b]pyrroles, the choice of catalyst can be critical. For instance, iron(III) perchlorate has been shown to be an effective catalyst in the multicomponent synthesis of tetraarylpyrrolo[3,2-b]pyrroles. nih.gov In other related syntheses of nitrogen-containing bicyclic compounds, diastereoselectivity can be achieved even in the absence of a catalyst, through processes like hemiaminal formation followed by a hetero-Diels-Alder reaction. nih.gov
Reaction conditions such as temperature and solvent can also influence the stereochemical outcome. In some cases, lower reaction temperatures can enhance the selectivity for the thermodynamically favored product by providing a greater energy difference between the competing transition states.
The table below summarizes the influence of precursors and catalysts on the stereochemical outcome in the synthesis of furo[3,2-b]pyrrole and related systems.
| Ring System | Precursor/Reaction Type | Catalyst/Conditions | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| cis-Hexahydropyrrolo[3,2-b]pyrrol-3-one | Intramolecular cyclization of anti-epoxide | Substrate-controlled | Exclusively cis-fused | nih.gov |
| trans-Hexahydropyrrolo[3,2-b]pyrrol-3-one | Intramolecular cyclization of syn-epoxide | - | No reaction | nih.gov |
| Tetraarylpyrrolo[3,2-b]pyrrole | Multicomponent reaction | Iron(III) perchlorate | Aromatic (no stereocenters) | nih.gov |
| Nitrogen-containing bicycles | Hemiaminal formation/hetero-Diels-Alder | Solvent- and catalyst-free | Highly diastereoselective | nih.gov |
Computational Chemistry in Mechanistic Elucidation (e.g., DFT calculations of reaction barriers)
For aromatic pyrrolo[3,2-b]pyrroles, Time-Dependent Density Functional Theory (TD-DFT) and second-order Coupled Cluster (CC2) methods have been used to rationalize their photophysical properties. nih.gov In the synthesis of other nitrogen-containing heterocycles, DFT calculations have been employed to investigate the effects of catalyst ligands and to calculate the energy barriers for different reaction pathways. nih.gov For instance, in the copper-catalyzed intramolecular C-H amination to form pyrrolidines, DFT calculations helped to elucidate the effect of the tris(pyrazolyl)borate ligand on the catalyst's efficiency. nih.gov
In the context of the formation of the cis-fused furo[3,2-b]pyrrole ring, DFT calculations could be used to:
Model the transition states for the intramolecular cyclization of both anti- and syn-epoxide precursors to quantitatively confirm the energetic preference for the cis-product.
Calculate the reaction energy barriers, providing a theoretical basis for the observed kinetic outcomes.
Investigate the effect of different substituents on the reaction pathway and stereoselectivity.
Explore alternative reaction mechanisms and identify potential intermediates.
Semi-empirical methods like AM1 have also been used to calculate properties such as heats of formation and atomic charges for aromatic furo[2,3-b]pyrroles and furo[3,2-b]pyrroles, demonstrating that the furo[3,2-b]pyrrole (1,4-system) is thermodynamically more stable than its furo[2,3-b]pyrrole (1,6-system) isomer. mdpi.com
The table below presents a summary of computational methods and their applications in the study of furo[3,2-b]pyrrole and related heterocyclic systems.
| Compound/System | Computational Method | Investigated Property | Key Finding | Reference |
|---|---|---|---|---|
| Tetraarylpyrrolo[3,2-b]pyrroles | TD-DFT, CC2 | Photophysical properties | Rationalized absorption and emission spectra | nih.gov |
| Pyrrolidines via Cu-catalyzed C-H amination | DFT (B3LYP-D3) | Catalyst efficiency, reaction mechanism | Elucidated the effect of catalyst ligand | nih.gov |
| Furo[3,2-b]pyrroles (aromatic) | AM1 | Thermodynamic stability | Furo[3,2-b]pyrrole is more stable than furo[2,3-b]pyrrole | mdpi.com |
Chemical Derivatization and Scaffold Diversification of the Cis Hexahydro 2h Furo 3,2 B Pyrrole Core
Regioselective Functionalization of the Pyrrolidine (B122466) Moiety
The pyrrolidine portion of the cis-hexahydro-2H-furo[3,2-b]pyrrole core contains a secondary amine, which is the most common site for initial functionalization. The nitrogen atom's nucleophilicity allows for a wide range of modifications, including acylation, sulfonylation, alkylation, and reductive amination. These reactions are typically high-yielding and serve to introduce a variety of functional groups that can modulate the molecule's physicochemical properties or act as handles for further diversification.
Regioselective reactions are crucial for controlling the precise placement of substituents. rsc.org While the nitrogen atom is the most reactive site, functionalization of the carbon skeleton of the pyrrolidine ring can also be achieved. This often requires the use of directing groups, which are temporarily installed on the nitrogen to guide reagents to a specific C-H bond, a strategy that has become increasingly sophisticated with advances in catalysis. The stereochemistry of the fused ring system plays a significant role in directing these functionalizations, with reagents often approaching from the most sterically accessible face. nih.gov
Below is a table summarizing common regioselective functionalizations of the pyrrolidine nitrogen.
| Reaction Type | Reagent Example | Functional Group Introduced |
| Acylation | Acetyl Chloride | Acetyl (-COCH₃) |
| Sulfonylation | Tosyl Chloride | Tosyl (-SO₂C₇H₇) |
| Alkylation | Benzyl Bromide | Benzyl (-CH₂Ph) |
| Reductive Amination | Acetone, NaBH(OAc)₃ | Isopropyl (-CH(CH₃)₂) |
| Michael Addition | Methyl Acrylate | -CH₂CH₂COOCH₃ |
Transformations of the Furan (B31954) Ring System within the Fused Structure
The tetrahydrofuran (B95107) (THF) ring within the fused structure is chemically more robust than the pyrrolidine moiety. Transformations typically require harsher conditions or specific activation. One potential strategy involves oxidative dearomatization, a process that can convert furan rings into highly functionalized intermediates. nih.gov Although the saturated THF ring in the cis-hexahydro-2H-furo[3,2-b]pyrrole core lacks aromaticity, related oxidative ring-opening reactions can be envisioned. For instance, treatment with strong oxidizing agents could lead to cleavage of the furan ring to yield a dicarboxylic acid or diol derivative, unmasking new functional groups on the pyrrolidine scaffold.
Another approach involves ring-rearrangement or contraction reactions. Under acidic conditions, the ether oxygen can be protonated, potentially initiating a cascade of reactions that could lead to a different heterocyclic system. The reactivity of the furan ring is often influenced by the substituents on the neighboring pyrrolidine ring, particularly the nitrogen atom. clockss.org For example, a bulky protecting group on the nitrogen may sterically hinder reactions on the furan ring.
Introduction of Diverse Substituents via Cross-Coupling and Other C-C Bond Forming Reactions
To utilize powerful cross-coupling reactions, the cis-hexahydro-2H-furo[3,2-b]pyrrole scaffold must first be functionalized with a suitable "handle," typically a halide (Br, I) or a triflate (OTf). This can be achieved through regioselective halogenation of the core structure. Once installed, these handles allow for the application of various palladium-catalyzed cross-coupling reactions to form new carbon-carbon (C-C) and carbon-heteroatom bonds. nih.gov
This strategy provides a modular approach to scaffold diversification, allowing for the systematic introduction of a wide array of substituents. nih.gov For example, Suzuki coupling can introduce aryl or heteroaryl groups, Sonogashira coupling can install alkynes, and Buchwald-Hartwig amination can form C-N bonds. The choice of catalyst, ligand, and reaction conditions is critical for achieving high efficiency and preventing side reactions.
The table below outlines several key cross-coupling reactions applicable for diversifying a pre-functionalized (halogenated) scaffold.
| Reaction Name | Reactant Type | Bond Formed | Catalyst/Ligand Example |
| Suzuki Coupling | Boronic Acid/Ester | C-C (sp²-sp²) | Pd(PPh₃)₄ |
| Sonogashira Coupling | Terminal Alkyne | C-C (sp²-sp) | PdCl₂(PPh₃)₂, CuI |
| Heck Coupling | Alkene | C-C (sp²-sp²) | Pd(OAc)₂ |
| Buchwald-Hartwig | Amine | C-N | Pd₂(dba)₃, BINAP |
| Stille Coupling | Organostannane | C-C (sp²-sp²) | Pd(PPh₃)₄ |
C-H Functionalization Strategies for Direct Diversification
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, as it allows for the formation of new bonds without the need for pre-installed functional groups like halides. researchgate.net This approach increases atom economy and can significantly shorten synthetic routes. For the cis-hexahydro-2H-furo[3,2-b]pyrrole scaffold, C-H functionalization would most likely target the C-H bonds on the pyrrolidine ring, particularly those adjacent to the nitrogen atom (α-amino C-H bonds). nih.gov
These reactions are often catalyzed by transition metals, such as rhodium or palladium, and can be directed by a functional group on the nitrogen. nih.gov For example, a removable directing group can position the metal catalyst in close proximity to a specific C-H bond, enabling its selective cleavage and subsequent reaction with a coupling partner. Strategies like metal-free C-H borylation have also been developed for pyrrole (B145914) systems, which could potentially be adapted to this saturated scaffold to introduce versatile boronate esters. researchgate.net
Synthesis of Complex Analogues and Congeners for Academic Exploration
The synthetic strategies described above—regioselective functionalization, ring transformations, cross-coupling, and C-H activation—provide a comprehensive toolkit for generating libraries of complex analogues based on the cis-hexahydro-2H-furo[3,2-b]pyrrole core. In academic research, this scaffold is often used as a rigid building block to construct molecules with specific three-dimensional shapes designed to interact with biological targets such as enzymes.
For instance, related bicyclic scaffolds have been used to develop potent and selective inhibitors of proteases, where the rigid core helps to orient pharmacophoric elements for optimal binding in the enzyme's active site. nih.govnih.govnih.gov By systematically varying the substituents at different positions using the diversification methods, researchers can conduct detailed structure-activity relationship (SAR) studies. These studies are fundamental to understanding how molecular structure relates to biological function and are a cornerstone of modern drug discovery and chemical biology.
Role of Cis Hexahydro 2h Furo 3,2 B Pyrrole As a Chiral Building Block and Scaffold
Utilization in the Total Synthesis of Natural Products Incorporating Furo[3,2-b]pyrrole Motifs
The furo[2,3-b]pyrrole structural motif is present in a number of biologically active pharmacophores and natural products, making it a target of interest for synthetic chemists. nih.gov The synthesis of pyrrole-containing natural products is a significant challenge that has spurred the development of novel synthetic methodologies. These natural products often exhibit fascinating structural complexity and potent bioactivity, but are frequently isolated in quantities insufficient for extensive biological testing, necessitating total synthesis.
While the broader class of furo-pyrrole derivatives is recognized for its importance, specific examples detailing the use of cis-Hexahydro-2H-furo[3,2-b]pyrrole HCl as a direct chiral precursor in the total synthesis of a named natural product are not extensively documented in prominent literature. Synthetic strategies often focus on constructing the furo-pyrrole core during the synthesis rather than starting with a pre-formed, saturated bicyclic system. For instance, asymmetric syntheses of furo[2,3-b]pyrrole derivatives have been achieved through multicomponent reactions involving simpler starting materials like 3-butynamines, glyoxylic acid, and anilines, utilizing a dual catalytic system to build the heterocyclic core with high stereoselectivity. nih.govrsc.org This highlights a common approach where the complex scaffold is assembled en route, rather than being used as an initial building block.
Application as a Privileged Scaffold for the Development of Complex Molecular Architectures
A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, serving as a versatile starting point for drug discovery. The rigid, three-dimensional structure of cis-Hexahydro-2H-furo[3,2-b]pyrrole makes it an excellent candidate for such a scaffold, allowing for the precise spatial orientation of appended functional groups.
While research on the title compound itself is specific, closely related structures underscore the potential of this scaffold. For example, the analogous aromatic system, furo[3,2-b]pyridine , has been identified as a novel privileged scaffold for developing potent and highly selective kinase inhibitors. This demonstrates the utility of the fused furo-heterocycle core in targeting important enzyme families.
Furthermore, a stereoselective synthesis of functionalised cis-hexahydropyrrolo[3,2-b]pyrrol-3-ones , a scaffold with a very similar 5,5-cis-fused bicyclic core, has been developed. This related scaffold was successfully utilized in both solid-phase and solution-phase syntheses to create peptidomimetics that act as potent inhibitors of CAC1 cysteinyl proteinases, such as human cathepsin K. The bicyclic design imparts significant chiral stability to the molecule. This work showcases how such rigid bicyclic systems can serve as conformationally constrained mimics of peptide turns, a key strategy in designing enzyme inhibitors.
Design and Synthesis of Novel Organocatalysts and Ligands Based on the Fused Skeleton
The development of novel organocatalysts and ligands is crucial for advancing asymmetric synthesis. Chiral amines, particularly those with rigid backbones, are a cornerstone of this field. The cis-Hexahydro-2H-furo[3,2-b]pyrrole structure possesses key features for a potential catalyst or ligand: a defined stereochemistry, a rigid conformation that can create a specific chiral environment, and a secondary amine that can participate in catalytic cycles (e.g., enamine or iminium ion formation) or coordinate to metal centers.
While the direct application of this compound as an organocatalyst is not widely reported, research into related structures demonstrates the principle. For example, derivatives of the aromatic furo[3,2-b]pyrrole have been synthesized and used as ligands. Specifically, furo[3,2-b]pyrrole-5-carboxhydrazides have been prepared and subsequently used to form complexes with various transition metals, including Copper (Cu), Cobalt (Co), and Nickel (Ni). nih.gov This confirms the ability of the furo-pyrrole framework to act as a coordinating ligand for metal centers, a fundamental requirement for many catalytic applications. The development of chiral organocatalysts to synthesize furo-pyrrole systems is an active area of research, further highlighting the importance of stereocontrol in this class of compounds. researchgate.net
Advanced Spectroscopic and Computational Approaches for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules in solution. For cis-hexahydro-2H-furo[3,2-b]pyrrole HCl, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for a comprehensive analysis.
The ¹H NMR spectrum of the pyrrole (B145914) ring typically shows signals in the aromatic region, with α-hydrogens appearing at lower fields than β-hydrogens ipb.pt. However, in the saturated hexahydro-furo[3,2-b]pyrrole system, the proton signals are expected in the aliphatic region. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, as well as by the stereochemistry of the ring fusion pearson.comnetlify.app. The cis-fusion of the two five-membered rings constrains the molecule into a specific conformation, which can be studied by analyzing the coupling constants between adjacent protons.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrrole ring can be predicted based on additive substituent effects rsc.org. For saturated heterocyclic systems, the ¹³C chemical shifts are sensitive to the nature of the heteroatoms and the ring conformation researchgate.netchemicalbook.commdpi.com.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for cis-Hexahydro-2H-furo[3,2-b]pyrrole Moiety
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | 3.0 - 4.0 | 50 - 60 |
| C3 | 1.5 - 2.5 | 25 - 35 |
| C3a | 3.5 - 4.5 | 60 - 70 |
| C5 | 3.0 - 4.0 | 50 - 60 |
| C6 | 1.5 - 2.5 | 25 - 35 |
| C6a | 4.0 - 5.0 | 70 - 80 |
| O1 | - | - |
| N4 | - | - |
Note: These are estimated ranges and can vary based on solvent and other experimental conditions.
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and for elucidating the detailed structure of this compound.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the fused ring system.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, which is crucial for determining the stereochemistry, particularly the cis-fusion of the rings. The observation of cross-peaks between protons on the furan (B31954) and pyrrole rings can confirm their spatial proximity researchgate.net.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, enabling the assignment of the ¹³C signals based on the already assigned ¹H signals columbia.educolumbia.edulibretexts.org.
For chiral molecules like this compound, determining the enantiomeric excess (ee) is crucial. NMR spectroscopy, in conjunction with chiral auxiliaries, offers a powerful method for this purpose.
Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that form transient diastereomeric complexes with the enantiomers of the analyte. This interaction leads to the differentiation of the NMR signals of the two enantiomers, allowing for the determination of their ratio by integration nih.govnih.gov. BINOL and its derivatives are commonly used CSAs for the analysis of chiral amines nih.gov. The process is typically rapid, involving simply mixing the analyte and the CSA in an NMR tube nih.gov.
Chiral Derivatizing Agents (CDAs) react with the analyte to form stable diastereomers, which will have distinct NMR spectra. This method also allows for the quantification of the enantiomeric ratio rsc.org.
Table 2: Common Chiral Auxiliaries for NMR-based Enantiomeric Excess Determination of Amines
| Chiral Auxiliary Type | Example | Interaction with Amine | NMR Outcome |
| Chiral Solvating Agent | (S)-BINOL | Forms transient diastereomeric complexes | Splitting of signals for the two enantiomers |
| Chiral Derivatizing Agent | Mosher's acid chloride | Forms stable diastereomeric amides | Separate sets of signals for each diastereomer |
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Assignment
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that provide information about the absolute configuration of chiral molecules.
Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule mgcub.ac.in. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemistry of the molecule.
Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a substance with the wavelength of light ucl.ac.ukyoutube.com. Similar to CD, ORD curves can be used to determine the absolute configuration by analyzing the Cotton effects ucl.ac.ukpbsiddhartha.ac.in.
X-Ray Crystallography for Definitive Solid-State Structure Elucidation (if applicable)
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would unequivocally confirm its molecular structure and the cis-stereochemistry of the ring junction. A search of the crystallographic literature did not yield a specific crystal structure for this compound. However, crystal structures of related furo-pyrrolo derivatives have been reported, providing insights into the expected structural features columbia.edu.
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination of Derivatives (not basic identification)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. While standard mass spectrometry can confirm the molecular weight, HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For derivatives of cis-hexahydro-2H-furo[3,2-b]pyrrole, such as N-acylated or N-alkylated products, HRMS would be used to confirm the successful modification by providing the exact molecular formula of the resulting compound.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformational properties.
Infrared (IR) Spectroscopy : The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the secondary amine (as the hydrochloride salt, this will be an N-H⁺ stretch), C-H bonds of the aliphatic rings, and the C-O-C ether linkage researchgate.netnih.govresearchgate.net. The N-H stretching vibration in pyrrole is typically observed around 3222 cm⁻¹ researchgate.net. In the hydrochloride salt, this band would be shifted and broadened.
Raman Spectroscopy : Raman spectroscopy is particularly useful for analyzing the skeletal vibrations of the fused ring system and can complement the information obtained from IR spectroscopy ondavia.com. For saturated cyclic amines, Raman spectroscopy can provide information on the conformational isomers present in a sample ondavia.com.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| N-H⁺ Stretch (amine salt) | 2400 - 3200 (broad) |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C-O-C Stretch (ether) | 1050 - 1150 |
| N-H Bend (amine salt) | 1500 - 1600 |
Computational and Theoretical Studies on the Energetics and Reactivity of Cis Hexahydro 2h Furo 3,2 B Pyrrole
Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods
The three-dimensional structure of cis-Hexahydro-2H-furo[3,2-b]pyrrole is not static. Due to the flexibility of its fused five-membered rings, the molecule can adopt several different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these structures and to determine their relative energies.
Molecular mechanics (MM) is often the first step in this process. msu.rucwu.edu Using classical physics-based force fields, MM methods can rapidly screen a large number of potential conformations, identifying a set of low-energy candidates. msu.ru This is particularly useful for bicyclic systems where ring puckering can lead to multiple stable forms. researchgate.net
Following the initial screening with molecular mechanics, quantum chemical methods, such as Density Functional Theory (DFT), are employed to obtain more accurate energy calculations for the identified low-energy conformers. nih.govtaylor.edu These methods solve approximations of the Schrödinger equation to provide a more rigorous description of the electronic structure and, consequently, more reliable conformational energies. nih.gov For a cis-fused system like hexahydro-2H-furo[3,2-b]pyrrole, key conformational variables would include the puckering of both the furan (B31954) and pyrrolidine (B122466) rings and the orientation of the N-H proton (axial vs. equatorial-like positions relative to the pyrrolidine ring). acs.org The relative Gibbs free energies of these conformers can be calculated to predict their populations at thermal equilibrium.
Table 1: Hypothetical Relative Energies of cis-Hexahydro-2H-furo[3,2-b]pyrrole Conformers
This table presents a hypothetical scenario for illustrative purposes, as specific literature on this molecule is unavailable.
| Conformer | Ring Pucker (Furan) | Ring Pucker (Pyrrolidine) | N-H Orientation | Relative Energy (kcal/mol) (DFT/B3LYP/6-31G*) | Boltzmann Population (%) |
|---|---|---|---|---|---|
| Conf-1 | Envelope | Twist | Equatorial-like | 0.00 | 75.1 |
| Conf-2 | Twist | Envelope | Equatorial-like | 0.85 | 18.3 |
| Conf-3 | Envelope | Twist | Axial-like | 1.50 | 6.5 |
| Conf-4 | Twist | Twist | Equatorial-like | 2.10 | 0.1 |
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Electrostatic Potential)
Electronic structure analysis provides fundamental insights into a molecule's stability, reactivity, and intermolecular interactions. Two of the most important concepts in this area are Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (ESP).
Frontier Molecular Orbitals (HOMO/LUMO) According to FMO theory, the majority of chemical reactivity can be understood by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.net The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For cis-Hexahydro-2H-furo[3,2-b]pyrrole, the HOMO is expected to be localized primarily on the nitrogen atom of the pyrrolidine ring due to its lone pair of electrons, making this the most nucleophilic site.
Molecular Electrostatic Potential (ESP) An ESP map is a color-coded, three-dimensional visualization of the electrostatic potential on the electron density surface of a molecule. numberanalytics.com It provides an intuitive guide to the charge distribution. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. numberanalytics.comresearchgate.net In the case of cis-Hexahydro-2H-furo[3,2-b]pyrrole HCl, the most negative potential would be centered on the oxygen and nitrogen atoms in the free base, while the most positive region would be associated with the N-H proton, especially after protonation to form the hydrochloride salt.
Table 2: Hypothetical Electronic Properties of cis-Hexahydro-2H-furo[3,2-b]pyrrole
Calculated for the lowest energy conformer (Conf-1) at the B3LYP/6-31G level of theory. This data is illustrative.*
| Property | Value | Description |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates electron-donating ability; localized on the nitrogen lone pair. |
| LUMO Energy | +1.5 eV | Indicates electron-accepting ability; likely distributed across σ* orbitals. |
| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability, characteristic of saturated heterocycles. |
| ESP Minimum | -45 kcal/mol | Located near the nitrogen atom, indicating the primary site for protonation. |
| ESP Maximum | +25 kcal/mol | Located around the N-H proton, indicating its acidic character. |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Quantum chemical calculations are highly effective at predicting spectroscopic parameters, which can be invaluable for confirming the structure and conformation of a synthesized compound.
NMR Chemical Shifts The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and spin-spin coupling constants (J) is a common application of DFT. youtube.com Methods like the Gauge-Including Atomic Orbital (GIAO) approach are used to calculate the isotropic shielding tensors for each nucleus. nih.govnih.gov These theoretical shielding values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), often using a linear scaling approach to correct for systematic errors. youtube.com Comparing the calculated ¹H and ¹³C NMR spectra for different low-energy conformers with experimental data can help determine the dominant conformation in solution. mdpi.com
Vibrational Frequencies Theoretical calculations can also predict the vibrational frequencies that correspond to the peaks observed in infrared (IR) and Raman spectra. arxiv.org By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), one can determine the harmonic vibrational frequencies. nih.gov These calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and other methodological limitations, leading to excellent agreement with experimental spectra. capes.gov.brscirp.org This allows for the confident assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups, such as C-H, N-H, and C-O stretches. nih.gov
Table 3: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for cis-Hexahydro-2H-furo[3,2-b]pyrrole
Calculated using GIAO-B3LYP/6-311+G(d,p) with a chloroform (B151607) solvent model. The experimental data is hypothetical.
| Carbon Atom | Calculated δ (ppm) | Hypothetical Experimental δ (ppm) | Difference (ppm) |
|---|---|---|---|
| C2 | 68.5 | 68.9 | -0.4 |
| C3 | 35.1 | 35.5 | -0.4 |
| C3a | 75.2 | 75.8 | -0.6 |
| C5 | 50.1 | 50.3 | -0.2 |
| C6 | 28.9 | 29.1 | -0.2 |
| C6a | 65.4 | 65.7 | -0.3 |
Reactivity Predictions and Selectivity Models Based on Theoretical Parameters
Computational models can predict the reactivity and selectivity of a molecule without the need for laboratory experiments. By analyzing parameters derived from the electronic structure, it is possible to forecast how a molecule will behave in a chemical reaction.
The electronic properties described in section 7.2 serve as the foundation for these predictions. For instance, the location of the HOMO and the most negative region of the ESP map strongly suggest that the nitrogen atom is the most nucleophilic and basic site, making it the most probable location for protonation or alkylation. wuxibiology.commdpi.com
More sophisticated models use reactivity descriptors derived from conceptual DFT, such as Fukui functions, which identify the regions of a molecule that are most susceptible to nucleophilic or electrophilic attack. mdpi.com By calculating the energies of potential transition states for different reaction pathways, computational chemistry can predict regioselectivity and stereoselectivity. nih.gov For example, one could model the reaction of cis-Hexahydro-2H-furo[3,2-b]pyrrole with an electrophile to determine which of the α-hydrogens to the nitrogen or oxygen is most likely to be attacked, or whether the reaction proceeds with retention or inversion of stereochemistry. nih.govchemrxiv.org
Table 4: Hypothetical Reactivity Indicators for Selected Atoms
Based on conceptual DFT analysis.
| Atom | Mulliken Charge | Fukui Function (f⁻) for Electrophilic Attack | Fukui Function (f⁺) for Nucleophilic Attack | Predicted Reactivity |
|---|---|---|---|---|
| N4 | -0.45 | 0.42 | 0.05 | Primary site for electrophilic attack/protonation. |
| O1 | -0.38 | 0.15 | 0.08 | Secondary site for electrophilic attack. |
| H (on N4) | +0.25 | 0.02 | 0.18 | Most acidic proton. |
| C5 | -0.12 | 0.09 | 0.15 | Potential site for oxidation or deprotonation by a strong base. |
In Silico Studies of Molecular Recognition (e.g., host-guest interactions, without biological context)
Molecular recognition is the specific, non-covalent interaction between two or more molecules. In silico methods, particularly molecular docking, are used to study how a small molecule (the "guest"), such as cis-Hexahydro-2H-furo[3,2-b]pyrrole, might bind to a larger "host" molecule. researchgate.net This is crucial for understanding supramolecular chemistry, without invoking a biological context.
In a typical host-guest study, the host could be a synthetic receptor, a cyclodextrin, or a calixarene. Computational docking algorithms would be used to explore the possible binding poses of the guest molecule within the host's cavity. nih.gov These poses are then scored based on a function that estimates the binding affinity, often expressed as a binding free energy (ΔG_bind). The analysis of the best-scoring poses reveals the key non-covalent interactions—such as hydrogen bonds, van der Waals forces, and electrostatic interactions—that stabilize the host-guest complex. researchgate.net For this compound, the protonated amine would be a strong hydrogen bond donor, likely playing a critical role in its recognition by a host that possesses hydrogen bond acceptor sites.
Table 5: Hypothetical Docking Results of this compound with a Host Molecule (e.g., β-Cyclodextrin)
This table is for illustrative purposes only.
| Parameter | Value | Details |
|---|---|---|
| Host Molecule | β-Cyclodextrin | A common macrocyclic host made of glucose units. |
| Binding Site | Hydrophobic inner cavity | The guest molecule is predicted to insert into the cavity. |
| Predicted Binding Energy (ΔG_bind) | -5.2 kcal/mol | Suggests a stable, spontaneous interaction. |
| Key Interactions | Hydrogen Bond | Between the guest's N⁺-H group and a host's oxygen atom. |
Future Directions and Emerging Research Opportunities
Development of Innovative and More Efficient Synthetic Strategies
While established methods for constructing the furo[3,2-b]pyrrole core exist, the development of more innovative and efficient synthetic strategies remains a key area of research. The focus is on improving aspects such as yield, stereoselectivity, atom economy, and environmental sustainability.
Future synthetic approaches are expected to include:
Multicomponent Reactions (MCRs): Designing novel MCRs can provide rapid access to complex furo[3,2-b]pyrrole derivatives from simple starting materials in a single step. rsc.org An iron(III)-catalyzed multicomponent reaction has already proven effective for synthesizing tetraarylpyrrolo[3,2-b]pyrroles. rsc.org Adapting such strategies could significantly streamline the synthesis of substituted hexahydrofuro[3,2-b]pyrrole systems.
Cascade Reactions: Acid-promoted cascade reactions that involve sequential bond-forming events offer an efficient pathway to fused heterocyclic systems. rsc.org Developing a one-pot cascade process for the cis-hexahydro-2H-furo[3,2-b]pyrrole core could reduce waste and purification steps. rsc.org
Asymmetric Catalysis: Achieving high enantiomeric purity is crucial for pharmacological applications. Future research will likely focus on developing novel chiral catalysts (metal-based or organocatalysts) to control the stereochemistry of the cis-ring fusion during synthesis.
Photoredox and Electrocatalysis: These modern synthetic tools offer new pathways for bond formation under mild conditions. Exploring their application could lead to novel disconnections and more sustainable synthetic routes to the target scaffold.
| Strategy | Key Advantages | Potential Future Improvements | Reference |
|---|---|---|---|
| Hemetsberger–Knittel Protocol | Established method for furo[3,2-b]pyrroles | Improving yields and broadening substrate scope | researchgate.net |
| Fe(III)-Catalyzed MCR | High efficiency (yields up to 77%), access to diverse structures | Adaptation for saturated systems, development of stereoselective variants | rsc.org |
| Phase-Transfer Catalysis (PTC) | Effective for N-alkylation and benzylation | Integration into one-pot sequences for diversification | mdpi.com |
| Acid-Promoted Cascade | Robust one-pot protocol, good functional group tolerance | Stereocontrolled versions for cis-fused products | rsc.org |
Exploration of Unconventional Reactivity Patterns and Transformations
The inherent ring strain and electronic characteristics of the cis-fused bicyclic system provide opportunities for exploring unconventional reactivity. Moving beyond standard functionalization, future research could uncover novel transformations that leverage the unique structural features of the hexahydro-2H-furo[3,2-b]pyrrole core.
Key areas for exploration include:
Ring-Opening and Rearrangement Reactions: Investigating conditions that promote selective ring-opening of either the furan (B31954) or pyrrolidine (B122466) ring could lead to novel scaffolds. For instance, interaction with various N-nucleophiles can lead to recyclization and the formation of different heterocyclic systems. beilstein-journals.orgnih.gov
C-H Functionalization: Direct, regioselective functionalization of C-H bonds on the saturated backbone would provide a highly efficient method for late-stage diversification, avoiding the need for pre-functionalized starting materials.
Alkyne Annulation: Recent studies on related pyrrolo[3,2-b]pyrroles have shown that intramolecular alkyne annulation can lead to the formation of unique polycyclic systems containing seven-membered rings. nih.gov Exploring similar transformations with substituted cis-hexahydro-2H-furo[3,2-b]pyrroles could generate novel three-dimensional molecular architectures.
Strain-Release Driven Reactions: The cis-fusion of the five-membered rings introduces a degree of strain that could be harnessed to drive unique chemical transformations, such as cycloadditions or insertions, that are not accessible to more flexible systems.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis platforms offers a transformative approach to the synthesis and optimization of cis-hexahydro-2H-furo[3,2-b]pyrrole derivatives. nih.gov These technologies provide significant advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability. nih.govnih.gov
Future applications in this area include:
Rapid Reaction Optimization: Automated flow platforms can rapidly screen a wide range of reaction parameters (temperature, pressure, catalysts, stoichiometry) to quickly identify optimal conditions for key synthetic steps, significantly reducing development time. nih.gov
On-Demand Synthesis: Flow reactors enable the on-demand synthesis of specific derivatives, avoiding the need to store potentially unstable intermediates or final compounds.
Telescoped Synthesis: Multi-step synthetic sequences can be "telescoped" into a single continuous flow process, eliminating the need for isolation and purification of intermediates. This has been shown to dramatically reduce reaction times for other heterocyclic systems. nih.gov
Library Generation: Coupling automated flow synthesis with high-throughput screening would allow for the rapid generation and evaluation of large libraries of cis-hexahydro-2H-furo[3,2-b]pyrrole analogues for drug discovery or materials science applications.
Design and Synthesis of New Furo[3,2-B]pyrrole-Based Systems for Advanced Applications
The furo[3,2-b]pyrrole core is a versatile scaffold that can be tailored for a wide range of advanced applications. Future research will focus on the rational design and synthesis of novel derivatives with specific functional properties.
Emerging application areas include:
Medicinal Chemistry: The design of new derivatives as inhibitors of specific biological targets, such as kinases or enzymes like carbonic anhydrase, is a promising avenue. researchgate.netnih.gov By modifying substituents on the furo[3,2-b]pyrrole core, researchers can optimize binding affinity, selectivity, and pharmacokinetic properties. nih.gov
Materials Science: The parent pyrrolo[3,2-b]pyrrole (B15495793) system has been investigated for its photophysical properties. rsc.orgnih.gov Functionalizing the cis-hexahydro-2H-furo[3,2-b]pyrrole core with chromophores or electronically active groups could lead to new materials for organic electronics, sensors, or fluorescent probes.
Catalysis: Chiral derivatives of cis-hexahydro-2H-furo[3,2-b]pyrrole could be explored as ligands for asymmetric catalysis, where the rigid bicyclic framework can provide a well-defined chiral environment for metal coordination.
| Application Area | Design Strategy | Desired Properties | Reference |
|---|---|---|---|
| Anticancer Agents | Incorporate pharmacophores targeting EGFR/CDK2 or tubulin polymerization | High cytotoxicity against cancer cell lines, ability to overcome multidrug resistance | nih.govnih.gov |
| Fluorescent Dyes | Introduce electron-donating/withdrawing groups to create a donor-acceptor system | Large fluorescence quantum yields, tunable emission wavelengths, large Stokes shifts | rsc.orgnih.gov |
| Enzyme Inhibitors | Design structures that mimic the transition state or bind to the active site of enzymes like carbonic anhydrase | High inhibitory activity and selectivity | researchgate.net |
| Advanced Materials | Incorporate into polymer backbones or create functionalized monomers | Tunable thermal properties, defined microstructures, specific electronic characteristics | acs.org |
Computational Design of Novel Fused Heterocyclic Architectures with Tunable Properties
Computational chemistry is an indispensable tool for accelerating the design and discovery of new molecules. In the context of the furo[3,2-b]pyrrole system, in silico methods can guide synthetic efforts by predicting the properties of novel architectures before they are synthesized in the lab.
Future computational research will likely involve:
Predictive Modeling: Using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict the geometric, electronic, and photophysical properties of new derivatives. rsc.orgresearchgate.net This can help rationalize structure-property relationships and identify candidates with desired characteristics, such as specific absorption/emission wavelengths. rsc.org
Reaction Mechanism Elucidation: Computational studies can provide detailed insights into the transition states and energy barriers of potential synthetic routes, helping to optimize reaction conditions and predict the feasibility of unconventional transformations. nih.gov
Virtual Screening: For medicinal chemistry applications, molecular docking and dynamics simulations can be used to screen virtual libraries of furo[3,2-b]pyrrole derivatives against biological targets, prioritizing the synthesis of compounds with the highest predicted binding affinity.
De Novo Design: Advanced algorithms can be used to design entirely new fused heterocyclic architectures based on the furo[3,2-b]pyrrole scaffold, optimized for specific functions such as light-harvesting, charge transport, or biological activity.
By combining these computational approaches with advanced synthetic methods, researchers can efficiently explore the vast chemical space around the cis-hexahydro-2H-furo[3,2-b]pyrrole core, unlocking its full potential for a new generation of functional molecules and materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for cis-Hexahydro-2H-furo[3,2-B]pyrrole derivatives, and how do reaction conditions influence yield?
- Methodology : Cyclization of furan-pyrrole precursors under acidic or basic catalysis is a common approach. For example, hydrolysis of ester groups in related pyrrolo[3,2-b]pyrrole derivatives (e.g., using NaOH in ethanol under reflux for 12 hours) followed by HCl neutralization precipitates products . Optimize solvent choice (e.g., ethanol or toluene) and temperature to minimize side reactions. Validate purity via recrystallization (e.g., ethyl acetate) and characterize using NMR and mass spectrometry .
Q. How can the stereochemical configuration of cis-Hexahydro-2H-furo[3,2-B]pyrrole HCl be confirmed experimentally?
- Methodology : Use X-ray crystallography for definitive structural assignment. If crystals are unavailable, employ NOESY NMR to assess spatial proximity of protons in the fused bicyclic system. Compare experimental data with computational models (e.g., DFT calculations) for stereochemical validation .
Q. What are the stability considerations for storing this compound?
- Methodology : Store under inert atmosphere (argon or nitrogen) at low temperatures (−20°C) to prevent degradation. Monitor hygroscopicity using Karl Fischer titration and assess thermal stability via differential scanning calorimetry (DSC). Avoid prolonged exposure to light, as UV-Vis spectroscopy may indicate photodegradation .
Advanced Research Questions
Q. How do electronic effects in the furo-pyrrole ring system influence reactivity in cross-coupling or functionalization reactions?
- Methodology : Investigate electrophilic aromatic substitution (e.g., nitration or sulfonation) at the furan or pyrrole moieties. Use DFT calculations to map electron density distributions and predict reactive sites. Compare experimental outcomes (e.g., regioselectivity in acetylated derivatives) with computational models . For example, trifluoromethylphenyl-substituted furo[3,2-b]pyrroles show distinct reactivity in reactions with dimethyl butynedioate .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar bicyclic heterocycles?
- Methodology : Perform high-resolution mass spectrometry (HRMS) to confirm molecular formulas. Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) and compare with literature data for analogous compounds (e.g., hexahydrothieno[2,3-c]pyrrole derivatives ). If discrepancies persist, re-synthesize the compound under controlled conditions to rule out impurities .
Q. How can twofold 6π-electrocyclization be applied to synthesize nanographenes incorporating a 1,4-dihydropyrrolo[3,2-b]pyrrole core?
- Methodology : Design precursors with conjugated dienes and electron-rich heterocycles. Perform cyclization under thermal or photochemical conditions, monitoring HBr elimination via gas chromatography. Characterize the nanographene structure using AFM or STM for topology and UV-Vis/fluorescence spectroscopy for electronic properties .
Q. What computational methods best predict the pharmacokinetic properties of cis-Hexahydro-2H-furo[3,2-B]pyrrole derivatives?
- Methodology : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to biological targets like enzymes or receptors. Combine QSAR models with ADMET prediction tools (e.g., SwissADME) to evaluate solubility, permeability, and metabolic stability. Validate predictions with in vitro assays (e.g., hepatic microsomal stability tests) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
